4-Iodobenzyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobenzyl (3s,5s,7s)-tricyclo[3311~3,7~]decane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other cycloaddition processes.
Introduction of the iodobenzyl group: This step involves the substitution of a hydrogen atom with an iodobenzyl group, typically using reagents such as iodobenzene and a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with the iodobenzyl alcohol, using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the iodobenzyl group to a benzyl group.
Substitution: The iodobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Iodobenzyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-Iodobenzyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include key signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetrasilatricyclo[3.3.1.1~3,7~]decane: This compound shares a similar tricyclic structure but differs in its functional groups and chemical properties.
Other tricyclic compounds: Various other tricyclic compounds can be compared based on their structural similarities and differences in functional groups.
Uniqueness
4-Iodobenzyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate is unique due to its specific combination of a tricyclic core and an iodobenzyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H21IO2 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(4-iodophenyl)methyl adamantane-1-carboxylate |
InChI |
InChI=1S/C18H21IO2/c19-16-3-1-12(2-4-16)11-21-17(20)18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15H,5-11H2 |
InChI Key |
PIUVDJURCPOGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.